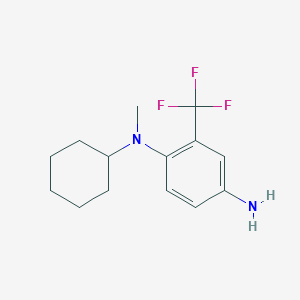

N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

描述

属性

IUPAC Name |

1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(18)9-12(13)14(15,16)17/h7-9,11H,2-6,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDDLPQYOWHQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

- Synthesis of 2-(trifluoromethyl)benzene-1,4-diamine core : This typically starts from commercially available trifluoromethyl-substituted nitrobenzene derivatives. The nitro groups are reduced to amines using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).

Purification and Characterization

The crude product is purified by column chromatography under inert atmosphere to prevent oxidation, as aromatic diamines are prone to air oxidation, especially with electron-withdrawing groups.

Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm substitution patterns.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitro group reduction | Catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl | Converts nitro to amino groups |

| 2 | N1-Methylation | Methyl iodide, base (e.g., K2CO3), DMF | Selective methylation of amino group |

| 3 | N1-Cyclohexylation | Cyclohexyl bromide/chloride, base, DMF | Alkylation to introduce cyclohexyl group |

| 4 | Purification | Column chromatography under inert atmosphere | Prevents oxidation, improves purity |

化学反应分析

Types of Reactions

N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce various substituted derivatives.

科学研究应用

N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes

作用机制

The mechanism of action of N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations at the N1/N4 positions, the presence of fluorinated groups, and bioactivity.

Substituent Variations at the N1 Position

Key Insights :

- Solubility : Dimethyl analogs (e.g., ) may exhibit better aqueous solubility due to reduced hydrophobicity.

Fluorinated Derivatives

Physicochemical and Spectroscopic Data

生物活性

N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and dual amine functionalities, contribute to its biological activity and reactivity. This article reviews the biological activities associated with this compound, synthesizing data from various studies and highlighting relevant case studies.

- Molecular Formula : C14H19F3N2

- Molecular Weight : 272.31 g/mol

- CAS Number : 1183349-95-2

- Structure : The compound contains a cyclohexyl group and two amine groups, enhancing its lipophilicity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine exhibits a range of biological activities:

- Antiviral Activity : Similar compounds have demonstrated effectiveness against various viruses. For instance, derivatives of trifluoromethylbenzene have been investigated for their ability to inhibit viral replication, particularly in respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- Anticancer Potential : Compounds with structural similarities have shown promise in cancer treatment, often acting as inhibitors of specific enzymes involved in tumor growth .

The precise mechanisms through which N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation.

- Receptor Interaction : Its structural characteristics suggest potential interactions with specific receptors, which could modulate cellular signaling pathways.

Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar compounds, researchers found that certain trifluoromethyl-substituted benzene derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV . While direct data on N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is limited, the trends observed in these studies suggest potential for similar activity.

Study 2: Anticancer Activity

A related study focused on the anticancer effects of benzene derivatives indicated that compounds with trifluoromethyl groups showed significant inhibition of cancer cell lines at micromolar concentrations. The study highlighted IC50 values below 10 μM for several derivatives . This suggests that N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine could exhibit comparable efficacy.

Comparative Analysis with Similar Compounds

To further understand the biological potential of N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Structure | Different substitution pattern | Potential antiviral properties |

| 1,4-Benzenediamine | Structure | Lacks trifluoromethyl group | Lower lipophilicity; reduced activity |

| N,N-Dimethyl-p-toluidine | Structure | No cyclohexyl or trifluoromethyl groups | Less relevant for biological activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting cyclohexylmethylamine onto a pre-functionalized benzene ring under catalytic conditions (e.g., palladium catalysts for cross-coupling) can yield the target compound. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants should be optimized. Purification via column chromatography or recrystallization using ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹). ¹H/¹³C NMR resolves substituent positions on the aromatic ring and cyclohexyl group. UV-Vis spectroscopy analyzes electronic transitions, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What purification techniques are recommended post-synthesis to achieve high-purity product?

- Methodological Answer : Recrystallization using a mixed solvent system (e.g., ethyl acetate/hexane) is effective for removing unreacted starting materials. For polar by-products, flash chromatography with silica gel and a gradient eluent (e.g., 10–50% ethyl acetate in hexane) is advised. Purity can be verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic structure and reactive sites of the compound?

- Methodological Answer : Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to determine bond lengths, angles, and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-rich (e.g., amine groups) and electron-deficient (e.g., trifluoromethyl) regions. NBO analysis quantifies hyperconjugative interactions, such as σ→σ* or n→π*, to explain stability and reactivity .

Q. What methodological approaches are recommended for evaluating the compound’s antibacterial activity against gram-positive and gram-negative pathogens?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). Use molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial targets like DNA gyrase (PDB: 2XCT). Compare binding energies and residue interactions to known inhibitors .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what in vitro models are suitable for assessment?

- Methodological Answer : The -CF₃ group enhances lipophilicity and metabolic stability. Evaluate logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., SwissADME). Use Caco-2 cell monolayers to assess intestinal permeability and human liver microsomes to study oxidative metabolism. LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) .

Q. What strategies can be employed to study metabolic pathways and potential toxicity in biological systems?

- Methodological Answer : Perform in vitro metabolic profiling using liver S9 fractions or hepatocytes. Identify phase I (oxidation) and phase II (glucuronidation) metabolites via LC-HRMS. For toxicity, use Ames test (mutagenicity), MTT assay (cytotoxicity in HEK293 cells), and reactive oxygen species (ROS) measurement in macrophage models. Compare results to structurally related compounds (e.g., benzene-1,4-diamine derivatives) .

Q. How can molecular docking studies be designed to investigate interactions with bacterial topoisomerase DNA gyrase?

- Methodological Answer : Retrieve the crystal structure of DNA gyrase (e.g., PDB ID: 2XCT). Prepare the ligand (target compound) by optimizing its 3D structure (Avogadro) and assigning charges (Gasteiger-Marsili). Run docking simulations (AutoDock) using a grid box centered on the active site. Analyze binding modes, hydrogen bonds, and hydrophobic interactions. Validate with MM-PBSA free energy calculations .

Q. What computational methods are suitable for assessing thermal stability and decomposition pathways?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with DSC to determine decomposition temperatures. Use ReaxFF molecular dynamics simulations to model thermal degradation mechanisms. Compare experimental mass loss profiles with simulated bond-breaking sequences (e.g., cleavage of C-N bonds in the cyclohexyl group) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。